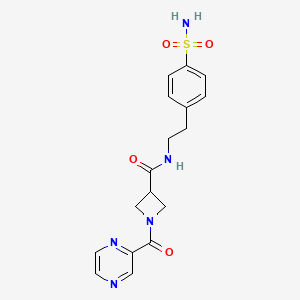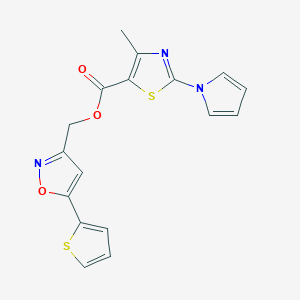
2-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, which are essential components of the compound , has been well-documented . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . This structure is a key component of “2-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide”.Chemical Reactions Analysis
Thiophene derivatives, like the one in the compound, can undergo a variety of reactions. For instance, they can participate in electrophilic, nucleophilic, or radical reactions . The reagents and reaction conditions required for these reactions are well known, and the regioselectivity of substitution reactions can be predicted .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide, also known as 2-chloro-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]benzamide:
Pharmacological Research
This compound has shown potential in pharmacological research due to its structural similarity to other benzamide derivatives, which are known for their diverse biological activities. Benzamides are often investigated for their roles in modulating neurotransmitter systems, making them candidates for treating neurological disorders such as schizophrenia and depression .
Cancer Research
Benzamide derivatives, including this compound, have been studied for their anticancer properties. They can inhibit the growth of cancer cells by interfering with specific cellular pathways. Research has focused on their ability to induce apoptosis (programmed cell death) in cancer cells, making them promising candidates for chemotherapy agents .
Anti-inflammatory Applications
The anti-inflammatory potential of this compound is another area of interest. Benzamide derivatives have been shown to reduce inflammation by inhibiting enzymes involved in the inflammatory process. This makes them potential candidates for developing new anti-inflammatory drugs .
Antimicrobial Activity
Research has also explored the antimicrobial properties of benzamide derivatives. This compound could be effective against a range of bacterial and fungal pathogens, making it a candidate for developing new antimicrobial agents to combat resistant strains .
Neuroprotective Effects
Studies have indicated that benzamide derivatives may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. These compounds can protect neurons from damage and improve cognitive function .
Antioxidant Properties
The antioxidant properties of this compound are another significant area of research. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various chronic diseases. This compound could be developed into supplements or drugs to mitigate oxidative damage .
Cardiovascular Research
Benzamide derivatives have been investigated for their potential benefits in cardiovascular health. They can influence blood pressure regulation and reduce the risk of heart disease by modulating specific biochemical pathways .
Dermatological Applications
Finally, this compound may have applications in dermatology. Benzamide derivatives are being studied for their potential to treat skin conditions such as psoriasis and eczema due to their anti-inflammatory and antimicrobial properties .
These applications highlight the versatility and potential of 2-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide in various fields of scientific research. Each area offers promising avenues for further investigation and development.
Future Directions
properties
IUPAC Name |
2-chloro-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c17-15-4-2-1-3-14(15)16(20)18-8-5-12(6-9-19)13-7-10-21-11-13/h1-4,7,10-12,19H,5-6,8-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBGJDFEAXKKJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC(CCO)C2=CSC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/no-structure.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2664173.png)
![Ethyl 3-(4-methoxyphenyl)-5-(3-methylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2664174.png)


![Phenyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2664178.png)
![N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2664179.png)
![3-(3,5-dimethylphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2664180.png)
![5-tert-butyl-N-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2664186.png)
![2-fluoro-N-[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2664188.png)

![Pyrimidine, 2-[(difluoromethyl)thio]-](/img/structure/B2664192.png)